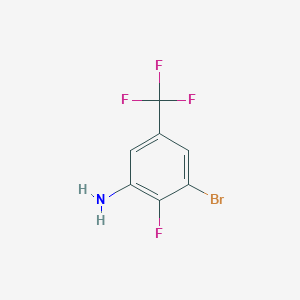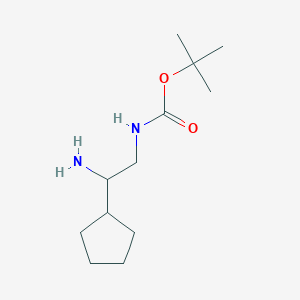![molecular formula C20H19N5O3 B1376472 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1160521-51-6](/img/structure/B1376472.png)
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
説明
“7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a chemical compound that belongs to the class of pyrimidine derivatives . It is known as a diaryltubercidin analogue and is a potent inhibitor of adenosine kinase (AK) . It has been found to be orally active in animal models of pain .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing two nitrogen atoms in each ring . It has substituents at various positions, including a 4-methoxybenzyl group at the 7-position, a methyl group at the 5-position, and a phenylamino group at the 3-position .
科学的研究の応用
mTOR Kinase Inhibition
This compound has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTOR kinase, this compound could be used in the study of treatments for diseases related to dysregulated mTOR activity, such as certain cancers and metabolic disorders .
PI3 Kinase Inhibition
The compound also shows promise as an inhibitor of phosphoinositide 3-kinases (PI3K). PI3Ks are involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Compounds that can inhibit PI3K have potential applications in cancer research, given the role of PI3K in oncogenic pathways .
Neuroprotective and Anti-neuroinflammatory Agent
Recent studies have explored the neuroprotective and anti-neuroinflammatory potential of pyrimidine derivatives. This compound, with its pyrazolo[3,4-d]pyrimidine core, could be part of novel therapies for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. It may work by reducing neuronal death and inflammation .
Antiviral Activity
The structural features of the pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, have been associated with antiviral activity. Research into these compounds could lead to the development of new antiviral medications, particularly for viruses that have proven difficult to treat with existing drugs .
Synthesis of Heterocyclic Compounds
As a heterocyclic compound itself, this compound could be used as a precursor or intermediate in the synthesis of other heterocyclic compounds. Heterocyclic chemistry is a rich field with applications in pharmaceuticals, agrochemicals, and dyes .
Signal Transduction Research
Given the role of PI3K in intracellular signal transduction, this compound’s ability to inhibit PI3K could make it a valuable tool in the study of cellular signaling pathways. This research has implications for understanding a wide range of cellular processes and diseases .
将来の方向性
The future directions for research on this compound could include further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of methods for its synthesis . Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
特性
IUPAC Name |
3-anilino-7-[(4-methoxyphenyl)methyl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-24-19(26)16-17(21-14-6-4-3-5-7-14)22-23-18(16)25(20(24)27)12-13-8-10-15(28-2)11-9-13/h3-11H,12H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCEKCDRDKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2N(C1=O)CC3=CC=C(C=C3)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





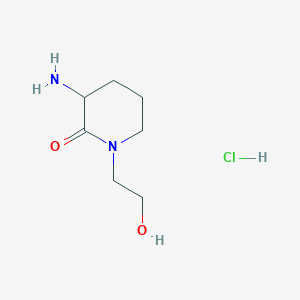

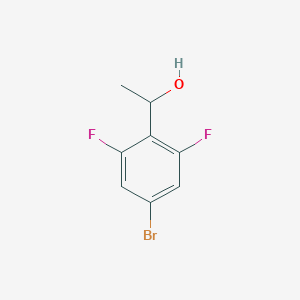
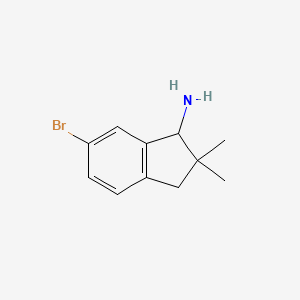
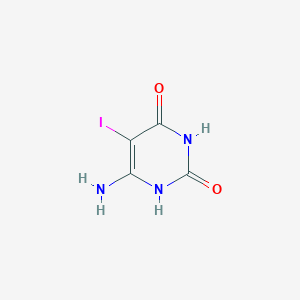


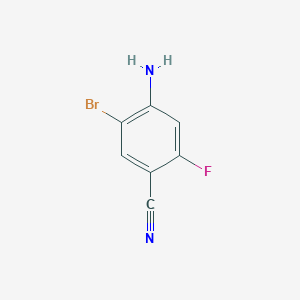
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)
